3-Hydroxycotinine

描述

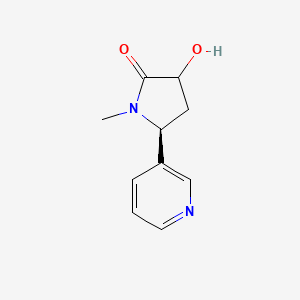

Structure

3D Structure

属性

CAS 编号 |

205246-48-6 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

192.21 g/mol |

IUPAC 名称 |

(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1 |

InChI 键 |

XOKCJXZZNAUIQN-IENPIDJESA-N |

SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

手性 SMILES |

CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2 |

规范 SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

其他CAS编号 |

34834-67-8 |

物理描述 |

Solid |

同义词 |

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone 3'-hydroxycotinine 3-hydroxycotinine hydroxycotinine trans-3'-hydroxycotinine |

产品来源 |

United States |

Foundational & Exploratory

3-Hydroxycotinine: A Comprehensive Technical Guide to its Role as a Biomarker of Nicotine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3'-hydroxycotinine (3-HC) is the most abundant metabolite of nicotine found in urine and a critical biomarker for assessing nicotine metabolism.[1] The ratio of 3-HC to its precursor, cotinine, known as the Nicotine Metabolite Ratio (NMR), serves as a reliable in vivo measure of the activity of the cytochrome P450 2A6 (CYP2A6) enzyme, the primary catalyst in nicotine metabolism.[2][3][4][5][6] This guide provides an in-depth technical overview of 3-HC, including its metabolic pathway, methodologies for its quantification, and its application in clinical and research settings. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate the implementation of 3-HC analysis in the laboratory.

Introduction to 3-Hydroxycotinine and the Nicotine Metabolite Ratio (NMR)

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in the liver, with 70-80% being converted to cotinine.[1][5][7] This conversion is primarily catalyzed by the CYP2A6 enzyme.[2][8][9] Cotinine is further metabolized, almost exclusively by CYP2A6, to trans-3'-hydroxycotinine (3-HC).[3][5][9] Due to the central role of CYP2A6 in both steps, the ratio of 3-HC to cotinine (NMR) provides a robust biomarker of CYP2A6 enzymatic activity and, consequently, the rate of nicotine metabolism.[3][4][6]

The NMR is a valuable tool in tobacco addiction research and personalized medicine. It has been shown to be associated with smoking intensity, nicotine dependence, and the likelihood of successful smoking cessation.[2][4][10] For instance, individuals with a lower NMR (slow metabolizers) tend to smoke less and have higher success rates in quitting, even with placebo or nicotine replacement therapy, compared to those with a higher NMR (fast metabolizers).[2][3]

Nicotine Metabolism Signaling Pathway

The metabolic conversion of nicotine to this compound is a two-step oxidative process primarily occurring in the liver. The following diagram illustrates this key metabolic pathway.

References

- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Nicotine Metabolite Ratio (this compound/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phenx-portal.s3.amazonaws.com [phenx-portal.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Role of Cytochrome P450 2A6 in trans-3'-Hydroxycotinine Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in humans, predominantly in the liver[1]. The metabolic pathway is crucial for understanding nicotine dependence, smoking behavior, and the efficacy of smoking cessation therapies[2]. Approximately 70-80% of nicotine is metabolized to cotinine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6[3][4][5]. Cotinine is subsequently hydroxylated to form trans-3'-hydroxycotinine (3HC), which is the most abundant urinary metabolite of nicotine[6][7].

Scientific evidence has conclusively established that CYP2A6 is the principal, and likely exclusive, enzyme responsible for the conversion of cotinine to 3HC in humans[5][8][9][10][11]. This specificity makes the ratio of 3HC to cotinine (Nicotine Metabolite Ratio, NMR) a reliable in vivo biomarker for CYP2A6 enzyme activity[9][11][12][13]. This technical guide provides an in-depth examination of the role of CYP2A6 in 3HC formation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical and experimental processes.

The Metabolic Pathway from Nicotine to trans-3'-Hydroxycotinine

The biotransformation of nicotine to 3HC is a two-step oxidative process.

-

Nicotine to Cotinine: CYP2A6 catalyzes the 5'-oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion intermediate[1]. This unstable intermediate is then converted to cotinine by a cytosolic aldehyde oxidase[1][14].

-

Cotinine to trans-3'-Hydroxycotinine: CYP2A6 exclusively catalyzes the 3'-hydroxylation of cotinine to produce 3HC[8][10][11]. This reaction is highly stereoselective for the trans-isomer[7].

The central role of CYP2A6 in this pathway is illustrated below.

Quantitative Analysis of Enzyme Kinetics

The kinetics of cotinine 3'-hydroxylation have been characterized using various experimental systems, including human liver microsomes (HLM) and recombinant CYP2A6 enzymes. These studies confirm that the reaction follows Michaelis-Menten kinetics. A summary of the key quantitative data is presented in Table 1.

| Enzyme Source | Substrate | K_m_ (μM) | V_max_ (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (n=20) | Cotinine | 234.5 ± 26.8 | 37.2 ± 2.4 | [8] |

| Expressed Human CYP2A6 (B-lymphoblastoid cells) | Cotinine | 264.7 | Not Reported | [8] |

Table 1: Michaelis-Menten Kinetic Parameters for 3-Hydroxycotinine Formation.

The strong correlation (r = .967) of cotinine 3'-hydroxylase activity across a range of substrate concentrations in HLM suggests the action of a single enzyme[8]. Furthermore, this activity correlates significantly with both the quantity of immunoreactive CYP2A6 protein and the activity of coumarin 7-hydroxylase, a classic probe for CYP2A6 activity[8].

Experimental Protocols

Investigating the role of CYP2A6 in 3HC formation involves standardized in vitro assays and subsequent analytical quantification.

In Vitro Assay for 3HC Formation

This protocol outlines a typical experiment using either human liver microsomes or recombinant CYP2A6 to measure the conversion of cotinine to 3HC.

4.1.1 Reagents and Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP2A6 co-expressed with NADPH-cytochrome P450 reductase in a system like baculovirus-infected insect cells[15][16].

-

Substrate: (S)-Cotinine.

-

Cofactor System (NADPH-generating):

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl₂)

-

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Internal Standard: Deuterated 3HC (e.g., d3-trans-3'-hydroxycotinine) for mass spectrometry[17].

-

Quenching Solution: Acetonitrile or methanol, often containing the internal standard.

4.1.2 Incubation Procedure

-

Pre-incubation: A mixture containing the enzyme source (e.g., 0.1-0.5 mg/mL HLM), buffer, and the NADPH-generating system is pre-warmed at 37°C for approximately 5-10 minutes.

-

Reaction Initiation: The reaction is started by adding the substrate, cotinine, at various concentrations (e.g., spanning from 10 µM to 500 µM to determine kinetics).

-

Incubation: The reaction mixture is incubated at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction rate is linear over this period[18].

-

Reaction Termination: The reaction is stopped by adding a 2-3 fold volume of ice-cold quenching solution. This step also facilitates protein precipitation.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the analyte (3HC) and internal standard, is transferred for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of 3HC and cotinine in biological matrices[19][20].

4.2.1 Sample Preparation

-

The supernatant from the incubation step is collected.

-

For complex matrices like plasma or urine, a solid-phase extraction (SPE) or supported liquid extraction (SLE) may be required to remove interfering substances[17].

4.2.2 Chromatographic Separation

-

An aliquot of the processed sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Analytes are separated on a C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

4.2.3 Mass Spectrometric Detection

-

The column eluent is directed to a tandem mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[17][20].

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3HC and its deuterated internal standard are monitored for highly selective quantification[21].

The workflow for these experimental procedures is visualized in the diagram below.

Impact of Genetic Variation on 3HC Formation

The gene encoding CYP2A6 is highly polymorphic, with numerous variant alleles that result in decreased or loss of enzyme function[2][11][22]. This genetic variation is the primary determinant of inter-individual differences in the rate of nicotine metabolism[22].

-

Normal Metabolizers: Individuals with two functional CYP2A6 alleles (e.g., 1/1) exhibit rapid metabolism of both nicotine and cotinine, leading to a higher 3HC/cotinine ratio (NMR).

-

Intermediate/Slow Metabolizers: Individuals carrying one or two reduced-function alleles (e.g., 1/9, 1/12, 1/2) have impaired CYP2A6 activity[23]. This results in slower conversion of cotinine to 3HC and a lower NMR[12].

-

Poor Metabolizers: Individuals with two null alleles (e.g., 4/4) have no functional CYP2A6 enzyme, and as a result, excrete very little or no 3HC[1][24].

This direct relationship between genotype and phenotype underscores the utility of the NMR as a biomarker for CYP2A6 activity, which has significant implications for smoking cessation treatment, as slower metabolizers may have better quit rates with nicotine replacement therapy[13].

References

- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ability of plasma cotinine to predict nicotine and carcinogen exposure is altered by differences in CYP2A6: the influence of genetics, race and sex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of CYP2A6 involved in 3'-hydroxylation of cotinine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2A6 and CYP2B6 genetic variation and its association with nicotine metabolism in South Western Alaska Native people - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GENETIC AND ENVIRONMENTAL INFLUENCES ON THE RATIO OF 3’HYDROXYCOTININE TO COTININE IN PLASMA AND URINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine Metabolite Ratio (this compound/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 18. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genetic determinants of CYP2A6 activity across racial/ethnic groups with different risks of lung cancer and effect on their smoking intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP2A6 genotype and the metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Contribution of Common CYP2A6 Alleles to Variation in Nicotine Metabolism Among European Americans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of 3-Hydroxycotinine: A Technical Guide

Introduction

3-Hydroxycotinine (3-HC), specifically the (3′R,5′S)-trans-3′-hydroxycotinine isomer, is a major metabolite of cotinine, which itself is the primary proximate metabolite of nicotine.[1][2] Its discovery and characterization have been pivotal in understanding the nuances of nicotine metabolism, primarily mediated by the cytochrome P450 2A6 (CYP2A6) enzyme.[3] This enzyme is responsible for approximately 90% of nicotine's metabolism to cotinine and 100% of cotinine's subsequent conversion to 3-HC.[3] Due to significant inter-individual variability in CYP2A6 activity, largely owing to genetic polymorphisms, the rate of nicotine metabolism differs across populations.[3]

The ratio of this compound to cotinine (3-HC/COT), known as the Nicotine Metabolite Ratio (NMR), has emerged as a reliable biomarker for CYP2A6 enzymatic activity and, consequently, the rate of nicotine clearance.[3][4] This guide provides a detailed overview of the initial discovery, synthesis, and characterization of this compound, focusing on the analytical methodologies that enabled its quantification and the pharmacokinetic studies that defined its biological disposition.

Metabolic Pathway and Significance

Nicotine undergoes extensive metabolism in humans, primarily in the liver. The central pathway involves the conversion of nicotine to cotinine and then to this compound, both steps being catalyzed by CYP2A6.[3] 3-HC is the most abundant nicotine metabolite found in the urine of smokers, accounting for 40-60% of the initial nicotine dose when combined with its glucuronide conjugate.[1][5] The stability of the plasma 3-HC/COT ratio (NMR) makes it a robust biomarker, less affected by the timing of the last cigarette compared to individual metabolite concentrations. This ratio is now widely used in clinical research to phenotype individuals for CYP2A6 activity, which has implications for smoking cessation therapies and understanding tobacco dependence.[3][6]

Discovery and Synthesis

The initial characterization of this compound was contingent on the ability to synthesize the specific stereoisomer formed in humans, (3′R,5′S)-trans-3′-hydroxycotinine. A key synthetic method was developed that allowed for the production of this compound for use as an analytical standard and for pharmacological studies.[2]

Experimental Protocol: Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine[2]

-

Deprotonation: (S)-Cotinine is treated with lithium diisopropylamide (LDA) to facilitate deprotonation.

-

Oxidation: The resulting intermediate is oxidized using the transition metal peroxide oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). This step yields an 80:20 mixture of trans- and cis-3'-hydroxycotinine.

-

Purification: To isolate the pure trans isomer, the mixture is converted to its solid hexanoate ester.

-

Recrystallization: The hexanoate ester is recrystallized to achieve high purity (>98%).

-

Ester Cleavage: The purified ester is cleaved by heating with n-butylamine to yield the final product, (3'R,5'S)-trans-3'-hydroxycotinine.

GC-MS analysis of urine from smokers confirmed that the metabolically produced this compound is 95-98% in the trans configuration, validating the focus on this specific isomer.[2]

Initial Pharmacokinetic Characterization

Early studies aimed to define the disposition kinetics of 3-HC in the body. A study involving intravenous infusion of (3′R,5′S)-trans-3′-hydroxycotinine in healthy smokers provided the first detailed pharmacokinetic profile.[1][7]

Experimental Protocol: 3-HC Infusion Study[1][7]

-

Subjects: Eight healthy cigarette smokers participated after five days of supervised non-smoking.

-

Administration: Each subject received a 60-minute intravenous infusion of 3-HC at a rate of 4 µg kg⁻¹ min⁻¹.

-

Sampling: Blood and urine samples were collected over time to measure the concentrations of 3-HC and its glucuronide conjugate (3-HC-Gluc).

-

Analysis: Pharmacokinetic parameters were calculated using model-independent methods.

The study revealed that the elimination of 3-HC is primarily renal, with a significant portion excreted unchanged in the urine.[1] A substantial fraction is also metabolized further via glucuronidation.[1][7] The compound did not exhibit nicotine-like cardiovascular effects at the administered dose.[1]

Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine

| Parameter | Mean Value | Description | Source |

| Total Plasma Clearance | 1.3 ml min⁻¹ kg⁻¹ | The rate at which 3-HC is removed from the plasma. | [1][7] |

| Renal Excretion (Unchanged) | 63% of total clearance | The fraction of 3-HC eliminated unchanged by the kidneys. | [1][7] |

| Excretion as 3-HC-Glucuronide | 29% of dose | The fraction of the administered dose converted to and excreted as the glucuronide conjugate. | [1][7] |

| Volume of Distribution (Steady State) | 0.66 L kg⁻¹ | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [1] |

| Half-life | ~5 hours | The time required for the concentration of 3-HC in the body to be reduced by one-half. | [4] |

Analytical Methodologies for Quantification

The accurate quantification of this compound and cotinine in biological matrices is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods have been developed for the simultaneous quantification of cotinine and this compound in urine.[8] These methods often involve an automated solid-phase extraction (SPE) for sample cleanup and concentration.

-

Sample Preparation:

-

An aliquot of 2 mL of urine is mixed with 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

20 µL of an internal standard working solution (containing cotinine-d3 and trans-3-hydroxycotinine-d3) is added.

-

-

Automated Solid-Phase Extraction (SPE):

-

SPE columns are preconditioned sequentially with 3 mL of methanol, 3 mL of sterile water, and 1 mL of phosphate buffer (pH 6.0).

-

The sample is loaded onto the column.

-

The column is washed with 3 mL of sterile water, 2 mL of 0.2 M hydrochloric acid, 2 mL of hexane, and 3 mL of methanol.

-

Analytes are eluted with 1 mL of a dichloromethane–2-propanol–concentrated ammonium hydroxide mixture (78:20:2).

-

-

GC-MS Analysis:

-

The eluate is analyzed by a GC-MS system.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique due to its high sensitivity and specificity, allowing for the detection of very low concentrations of 3-HC and cotinine in various biological fluids, including plasma, serum, urine, and saliva.[6][9][10]

-

Sample Preparation (Protein Precipitation):

-

To a serum or plasma sample, an internal standard solution (e.g., cotinine-d3) is added.

-

A precipitating agent, such as acetonitrile, is added to remove proteins.

-

The sample is vortexed and then centrifuged.

-

The supernatant is transferred for analysis.

-

-

Chromatography:

-

Column: A C18 or HSF5 column is typically used for separation (e.g., Supelco Discovery HSF5, 4.0 mm × 150 mm).[10]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., 10 mM ammonium formate in methanol).[10]

-

Flow Rate: A typical flow rate is around 0.7 mL/min.[10]

-

-

Mass Spectrometry:

Table 2: Performance Characteristics of Analytical Methods for this compound

| Method | Matrix | LLOQ / LOD | Mean Recovery (%) | Intra/Inter-day Precision (% RSD) | Source |

| LC-MS/MS | Serum | LLOQ: 0.50 ng/mL | 100.24 | < 11% | [9] |

| LC-MS/MS | Plasma, Urine, Saliva | LOQ: 0.02 - 0.1 ng/mL | Not specified | Not specified | [6][11] |

| LC-MS/MS | Serum | LOD: 0.004 ng/mL | Not specified | < 10% | [12] |

| GC-MS | Urine | LOQ: 10 ng/mL | 75.4 - 90.2 | < 8.8% | [8] |

| HPLC-QQQ-MS/MS | Plasma | LOD: 0.07 ng/mL | 76.8 - 96.4 | Not specified | [13] |

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation.

Conclusion: The Role of this compound in Research

The discovery and subsequent characterization of this compound have fundamentally advanced the field of nicotine and tobacco research. The establishment of robust synthetic routes and highly sensitive analytical methods has enabled precise pharmacokinetic studies and the validation of the 3-HC/cotinine ratio (NMR) as a critical biomarker. This biomarker provides a window into an individual's rate of nicotine metabolism, offering valuable insights for personalizing smoking cessation strategies and conducting large-scale epidemiological studies on tobacco exposure and harm.

References

- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine Metabolite Ratio (this compound/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]

- 6. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trans‐3′‐hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking [escholarship.org]

- 8. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

The Pharmacokinetics of 3-Hydroxycotinine in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3'-hydroxycotinine (3-HC) is the most abundant urinary metabolite of nicotine in humans, making it a crucial biomarker for assessing nicotine exposure and understanding individual variations in nicotine metabolism.[1][2][3] The formation of 3-HC from its precursor, cotinine, is primarily catalyzed by the polymorphic enzyme cytochrome P450 2A6 (CYP2A6).[4][5][6] Consequently, the pharmacokinetics of 3-HC are intrinsically linked to CYP2A6 activity, which exhibits significant interindividual variability.[4][7] This guide provides a comprehensive overview of the pharmacokinetics of 3-hydroxycotinine in humans, presenting key quantitative data, detailing experimental methodologies, and visualizing relevant metabolic pathways.

Quantitative Pharmacokinetic Data

The disposition of this compound has been characterized in several human studies. The following tables summarize the key pharmacokinetic parameters derived from intravenous administration of this compound.

Table 1: Plasma Pharmacokinetic Parameters of this compound

| Parameter | Mean Value | Range | Reference |

| Elimination Half-Life (t½) | 6.6 hours | 4.6 - 8.3 hours | [1] |

| 5.9 hours | 4.2 - 9.5 hours | [8] | |

| Total Plasma Clearance (Cl_total) | 1.34 mL/min/kg | - | [1] |

| 1.79 mL/min/kg | 1.08 - 2.59 mL/min/kg | [8] | |

| Renal Clearance (Cl_r) | 0.83 mL/min/kg | 0.63 - 1.02 mL/min/kg | [1] |

| 1.31 mL/min/kg | 0.85 - 1.78 mL/min/kg | [8] | |

| Steady-State Volume of Distribution (V_ss) | 0.66 L/kg | 0.56 - 0.77 L/kg | [1] |

| Apparent Volume of Distribution (Vd) | 0.87 L/kg | 0.51 - 1.14 L/kg | [8] |

Table 2: Urinary Excretion of this compound and its Glucuronide Metabolite

| Parameter | Mean Value | Range | Reference |

| Percentage of Dose Excreted Unchanged in Urine | 63% | - | [1] |

| 75.4% | 60.3 - 98.2% | [8] | |

| Percentage of Dose Excreted as 3-HC-Glucuronide | 29% | 11 - 52% | [1] |

| Urinary Elimination Half-Life (3-HC) | 6.4 hours | 3.9 - 8.7 hours | [1] |

| Urinary Elimination Half-Life (3-HC-Glucuronide) | 7.2 hours | 4.6 - 9.4 hours | [1] |

Metabolic Pathways and Experimental Workflows

The metabolism of nicotine to this compound and its subsequent elimination is a multi-step process. The following diagrams illustrate this pathway and a typical experimental workflow for studying 3-HC pharmacokinetics.

Experimental Protocols

The characterization of this compound pharmacokinetics has been achieved through controlled clinical studies. A representative experimental protocol is detailed below, synthesized from methodologies reported in the literature.[1][8][9]

Subject Population

Studies typically enroll healthy adult cigarette smokers.[1][9] Participants undergo a period of supervised abstinence from smoking prior to the administration of this compound to establish baseline conditions.[1][9]

Drug Administration

(3′R,5′S)-trans-3′-hydroxycotinine, the natural stereoisomer, is administered intravenously.[1] A common method is a constant rate infusion, for example, 4 µg/kg/min for 60 minutes.[1][9]

Sample Collection

-

Plasma: Blood samples are collected in heparinized tubes at regular intervals during and after the infusion. For instance, samples might be collected at 0, 15, 30, 45, 60, 75, 90, 120, 150, 180, 240, 300, 360, 420, and 480 minutes relative to the start of the infusion.[1] Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine: Urine is collected in fractions over a period of up to 48 hours post-infusion to determine the extent of renal excretion of this compound and its metabolites.[1] The volume of each collection is recorded, and an aliquot is stored frozen.

Analytical Methodology

Concentrations of this compound and its glucuronide conjugate (3-HC-Gluc) in plasma and urine are quantified using validated analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

-

Sample Preparation: Biological samples typically undergo a preparation step to remove interfering substances. This may involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[11][12]

-

Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved on a suitable column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[11][13]

-

Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, its glucuronide, and their respective deuterated internal standards.[11][13]

-

Quantification of 3-HC-Glucuronide: The concentration of 3-HC-Glucuronide can be determined indirectly by treating the sample with β-glucuronidase to hydrolyze the conjugate to free this compound. The concentration of the glucuronide is then calculated as the difference between the total this compound concentration after hydrolysis and the free this compound concentration before hydrolysis.[2]

Pharmacokinetic Analysis

The plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental pharmacokinetic models.[1] Key parameters such as elimination half-life (t½), total plasma clearance (Cl_total), renal clearance (Cl_r), and volume of distribution (Vd or V_ss) are calculated.

Discussion

Absorption and Distribution

As this compound is a metabolite, its formation is dependent on the absorption and metabolism of nicotine and cotinine. Following intravenous administration, this compound exhibits a biexponential plasma concentration-time curve.[1] Its steady-state volume of distribution is relatively small, averaging around 0.66 to 0.87 L/kg, which is smaller than that of nicotine and cotinine, reflecting its greater polarity and water solubility.[1][8]

Metabolism

The primary metabolic pathway for this compound is glucuronidation to form this compound-O-glucuronide (3-HC-Gluc).[1][2] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[14] The formation of 3-HC itself from cotinine is almost exclusively mediated by the CYP2A6 enzyme.[6][15] The ratio of this compound to cotinine (the Nicotine Metabolite Ratio or NMR) in plasma or urine is a widely used biomarker of CYP2A6 activity.[4][15]

Excretion

The primary route of elimination for this compound is renal excretion.[1][8] A significant portion of an administered dose, between 63% and 75%, is excreted unchanged in the urine.[1][8] A substantial fraction is also excreted as the glucuronide conjugate, accounting for approximately 29% of the dose.[1] Together, unchanged this compound and its glucuronide conjugate account for the vast majority of the eliminated dose.[1] The elimination half-life of 3-HC-Glucuronide is similar to that of this compound, suggesting that its elimination is formation-rate limited.[1]

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of this compound in humans. The quantitative data, experimental protocols, and metabolic pathway visualizations presented herein offer valuable information for researchers, scientists, and drug development professionals working in the fields of nicotine and tobacco research, clinical pharmacology, and toxicology. A thorough understanding of this compound's disposition is essential for its use as a biomarker of nicotine exposure and for investigating the role of CYP2A6 in individual smoking behaviors and the risk of tobacco-related diseases.

References

- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-3'-hydroxycotinine--a main metabolite in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 5. The ability of plasma cotinine to predict nicotine and carcinogen exposure is altered by differences in CYP2A6: the influence of genetics, race and sex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of whole deletion of CYP2A6 on nicotine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trans‐3′‐hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking [escholarship.org]

- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. utas.edu.au [utas.edu.au]

- 14. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotine Metabolite Ratio (this compound/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxycotinine in Advancing Tobacco Dependence Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycotinine (3-HC), the primary metabolite of cotinine, has emerged as a critical biomarker in the field of tobacco dependence research. Its concentration, particularly in relation to cotinine, provides a reliable phenotype for the activity of the CYP2A6 enzyme, the principal catalyst in nicotine metabolism. This technical guide provides an in-depth exploration of this compound's function, offering detailed experimental protocols for its quantification, a comprehensive summary of its pharmacokinetic properties, and a visual representation of its metabolic pathway. The data and methodologies presented herein are intended to equip researchers and drug development professionals with the essential knowledge to leverage this compound as a tool in the development of personalized smoking cessation therapies and in furthering our understanding of nicotine addiction.

Introduction: The Significance of this compound

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, primarily by the hepatic enzyme cytochrome P450 2A6 (CYP2A6).[1][2] This enzyme is responsible for approximately 90% of the conversion of nicotine to cotinine and the subsequent metabolism of cotinine to this compound.[1][2] Due to significant inter-individual variability in CYP2A6 activity, largely driven by genetic polymorphisms, the rate of nicotine metabolism varies considerably among smokers.[2][3] This variability has profound implications for smoking behaviors, nicotine dependence, and the efficacy of smoking cessation treatments.[2][4]

This compound has become an invaluable biomarker for assessing this metabolic activity. The ratio of this compound to cotinine, known as the Nicotine Metabolite Ratio (NMR), serves as a robust and reliable in vivo measure of CYP2A6 activity and the overall rate of nicotine clearance.[1][2] A higher NMR indicates a faster rate of nicotine metabolism.[5] This guide will delve into the technical aspects of utilizing 3-HC in tobacco dependence research.

Nicotine Metabolism and the Role of this compound

The metabolic pathway of nicotine is a critical area of study in tobacco dependence. The conversion of nicotine to cotinine and subsequently to this compound is the major route of nicotine clearance.[6][7]

Metabolic Pathway

The primary pathway involves the following steps:

-

Nicotine to Cotinine: Nicotine is first oxidized to cotinine, a reaction predominantly catalyzed by CYP2A6.[6][7]

-

Cotinine to this compound: Cotinine is then further metabolized to trans-3'-hydroxycotinine, a reaction also mediated by CYP2A6.[1][2]

-

Further Metabolism: this compound can be further metabolized, primarily through glucuronidation, before excretion.[8]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound, providing a basis for comparison across different studies and populations.

Table 1: Pharmacokinetic Parameters of Nicotine and its Metabolites

| Parameter | Nicotine | Cotinine | This compound | Reference(s) |

| Half-life (t½) | ~2 hours | ~16-20 hours | ~5.9 - 6.6 hours | [8][9][10] |

| Total Clearance (Cl_total) | - | - | 1.79 (1.08-2.59) ml/min/kg | [9] |

| Renal Clearance (Cl_renal) | - | - | 1.31 (0.85-1.78) ml/min/kg | [9] |

| Volume of Distribution (Vd) | - | - | 0.87 (0.51-1.14) l/kg | [9] |

Table 2: Nicotine Metabolite Ratio (NMR) in Different Smoker Populations

| Population | Sample Type | Mean NMR (3-HC/Cotinine) | Key Findings | Reference(s) |

| African-American Light Smokers | Plasma | Normal Metabolizers: 0.43Intermediate Metabolizers: 0.32Slow Metabolizers: 0.22 | NMR is significantly associated with CYP2A6 genotype. | [2] |

| Alaskan Native (Yupik) Smokers | Plasma | Normal Metabolizers: 0.61Intermediate Metabolizers: 0.44Slow Metabolizers: 0.26 | Yupik smokers exhibit higher NMRs compared to other ethnic groups. | [11] |

| General Smokers | Plasma | Range: 0.11 - 1.23 | Strong agreement in plasma NMR across different analytical methods. | [1] |

| Pregnant Women (Light Smokers) | Saliva | 0.30 ± 0.18 | - | |

| Pregnant Women (Heavy Smokers) | Saliva | 0.68 ± 0.25 | NMR may differentiate light from heavy tobacco use during pregnancy. |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound and cotinine is paramount for reliable NMR determination. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Plasma Samples

This protocol provides a general framework for the quantification of 3-HC and cotinine in human plasma.

4.1.1. Materials and Reagents

-

This compound and Cotinine analytical standards

-

Deuterated internal standards (e.g., cotinine-d3, this compound-d3)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1260 HPLC or equivalent

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent

-

Column: ZORBAX RRHD StableBond C18 (2.1 x 150 mm, 1.8 µm)

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Cotinine: Q1/Q3 (e.g., 177.1 -> 80.1)

-

Cotinine-d3: Q1/Q3 (e.g., 180.1 -> 80.1)

-

This compound: Q1/Q3 (e.g., 193.1 -> 80.1)

-

This compound-d3: Q1/Q3 (e.g., 196.1 -> 80.1)

-

GC-MS Method for Urine Samples

This protocol outlines a general procedure for the analysis of 3-HC and cotinine in urine using GC-MS.

4.2.1. Materials and Reagents

-

This compound and Cotinine analytical standards

-

Deuterated internal standards

-

Urine (blank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Dichloromethane, isopropanol, ammonium hydroxide

-

Ethyl acetate

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

4.2.2. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of urine, add the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water, 0.1 M HCl, and methanol to remove interferences.

-

Elute the analytes with a mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2).

-

Evaporate the eluate to dryness.

-

Reconstitute in ethyl acetate and add the derivatizing agent.

-

Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4.2.3. GC-MS Instrumentation and Conditions

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at 100°C, ramp to 280°C.

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions (for TMS derivatives):

-

Cotinine: m/z (e.g., 176, 119)

-

This compound: m/z (e.g., 249, 144)

-

Signaling Pathways and Pharmacological Effects

Current research indicates that this compound itself has limited direct pharmacological activity.[8] Studies have shown that it does not produce nicotine-like cardiovascular effects.[8] Its primary significance in tobacco dependence research lies in its role as a biomarker of metabolic activity rather than as a direct modulator of signaling pathways associated with addiction. The critical "signaling" in this context is the metabolic flux through the CYP2A6 pathway, which the NMR accurately reflects.

Conclusion and Future Directions

This compound is an indispensable tool in modern tobacco dependence research. The Nicotine Metabolite Ratio, derived from the quantification of 3-HC and cotinine, provides a powerful and personalized measure of nicotine metabolism. This information is crucial for understanding individual differences in smoking behavior and for tailoring smoking cessation therapies. Future research should continue to explore the utility of the NMR in diverse populations and its application in clinical trials of novel cessation aids. The standardization of analytical methods for 3-HC and cotinine will be essential for ensuring the comparability of data across studies and for advancing the field of personalized medicine in tobacco addiction.

References

- 1. Nicotine Metabolite Ratio (this compound/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of nicotine metabolite ratio and CYP2A6 genotype with smoking cessation treatment in African-American light smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2A6 and CYP2B6 genetic variation and its association with nicotine metabolism in South Western Alaska Native people - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biochemical Properties of trans-3'-Hydroxycotinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3'-hydroxycotinine (3-HC) is the most abundant urinary metabolite of nicotine, formed via the cytochrome P450 2A6 (CYP2A6) enzyme-mediated oxidation of cotinine.[1][2][3] Its concentration and ratio to cotinine in biological fluids are widely utilized as biomarkers for nicotine exposure and the rate of nicotine metabolism.[3][4] Understanding the fundamental biochemical properties of this metabolite is crucial for researchers in the fields of toxicology, pharmacology, and drug development, particularly in the context of smoking cessation therapies and assessing the health impacts of tobacco use. This technical guide provides a comprehensive overview of the core biochemical characteristics of trans-3'-hydroxycotinine, including its metabolic pathway, pharmacokinetic profile, and known biological interactions, supplemented with detailed experimental protocols and visual diagrams.

Chemical and Physical Properties

Trans-3'-hydroxycotinine is a polar, water-soluble molecule, which contributes to its rapid renal clearance.[5]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂N₂O₂ | [3][6] |

| Molecular Weight | 192.22 g/mol | [3][7] |

| CAS Number | 34834-67-8 | [3][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 110–111.5 °C | [5] |

Metabolism and Pharmacokinetics

The metabolic journey of trans-3'-hydroxycotinine begins with the consumption of nicotine, which is primarily metabolized to cotinine. Cotinine is then further hydroxylated to form trans-3'-hydroxycotinine, a reaction predominantly catalyzed by the CYP2A6 enzyme.[4] This metabolite can then undergo glucuronidation before being excreted in the urine.[5]

Metabolic Pathway of trans-3'-hydroxycotinine

Caption: Metabolic pathway from nicotine to the excretion of trans-3'-hydroxycotinine and its glucuronide conjugate.

Pharmacokinetic Parameters

Pharmacokinetic studies in humans and rats have provided valuable data on the absorption, distribution, metabolism, and excretion of trans-3'-hydroxycotinine.

Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine in Humans

| Parameter | Value | Study Population | Reference |

| Plasma Half-life (t½) | 6.6 hours (range: 4.6–8.3) | 8 healthy smokers | [5] |

| Urine Half-life (t½) | 6.4 hours (range: 3.9–8.7) | 8 healthy smokers | [5] |

| Total Plasma Clearance | 1.34 mL/min/kg | 8 healthy smokers | [5] |

| Renal Clearance | 0.83 mL/min/kg | 8 healthy smokers | [5] |

| Volume of Distribution (Vss) | 0.66 L/kg | 8 healthy smokers | [5] |

| Fraction Excreted Unchanged in Urine | ~63% | 8 healthy smokers | [5] |

| Fraction Excreted as Glucuronide | ~29% | 8 healthy smokers | [5] |

Table 2: Pharmacokinetic Parameters of trans-3'-hydroxycotinine in Male Sprague-Dawley Rats

| Parameter | Route of Administration | Half-life (t½) | Reference |

| trans-3'-hydroxycotinine | Intravenous | Dose- and route-independent | [ ] |

Biochemical Interactions and Mechanism of Action

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Direct quantitative data on the binding affinity of trans-3'-hydroxycotinine to various nicotinic acetylcholine receptor (nAChR) subtypes is notably absent in the current scientific literature. However, studies on its pharmacological effects provide indirect evidence of its interaction profile. An intravenous infusion of trans-3'-hydroxycotinine in human subjects did not produce nicotine-like cardiovascular effects, suggesting a low affinity for the nAChR subtypes that mediate these responses.[5] This is further supported by research on its precursor, cotinine, which exhibits over two orders of magnitude lower affinity for nAChRs compared to nicotine.

Cellular Effects

The direct effects of trans-3'-hydroxycotinine on intracellular signaling pathways have not been extensively studied. One study investigating the proliferative effects of nicotine metabolites on urothelial cell lines found that trans-3'-hydroxycotinine was less potent than cotinine in inducing cell proliferation. This suggests that while it may have some biological activity, it is likely less pronounced than that of its precursor.

Due to the limited availability of data on the direct signaling effects of trans-3'-hydroxycotinine, a detailed signaling pathway diagram cannot be accurately constructed at this time. Further research is required to elucidate the specific intracellular cascades, if any, that are directly modulated by this metabolite.

Experimental Protocols

Synthesis of (3′R,5′S)-trans-3′-hydroxycotinine

A common method for the synthesis of (3′R,5′S)-trans-3′-hydroxycotinine involves the deprotonation of (S)-cotinine followed by oxidation.

Protocol Outline:

-

Deprotonation: (S)-cotinine is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78°C). A strong base, such as lithium diisopropylamide (LDA), is then added to deprotonate the cotinine.

-

Oxidation: An oxidizing agent, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), is added to the reaction mixture to introduce the hydroxyl group. This typically results in a mixture of trans and cis isomers.

-

Purification: The desired trans isomer is purified from the reaction mixture. This can be achieved through techniques such as conversion to a solid ester derivative (e.g., hexanoate ester), recrystallization to isolate the pure trans-ester, and subsequent cleavage of the ester to yield the pure (3′R,5′S)-trans-3′-hydroxycotinine.

Pharmacokinetic Study: Intravenous Infusion in Humans

The following is a generalized protocol based on published studies for determining the pharmacokinetic profile of trans-3'-hydroxycotinine in human subjects.

Protocol Outline:

-

Subject Recruitment: Recruit healthy, non-smoking or smoking subjects who have abstained from nicotine-containing products for a specified period.

-

Baseline Sampling: Collect baseline blood and urine samples to determine pre-existing levels of nicotine metabolites.

-

Intravenous Infusion: Administer a sterile solution of trans-3'-hydroxycotinine intravenously at a controlled rate over a defined period (e.g., 4 µg/kg/min for 60 minutes).[5]

-

Serial Blood and Urine Collection: Collect blood and urine samples at frequent, timed intervals during and after the infusion for up to 48 hours.

-

Sample Analysis: Analyze the collected plasma and urine samples for concentrations of trans-3'-hydroxycotinine and its metabolites (e.g., 3-HC-glucuronide) using a validated analytical method such as GC-MS or LC-MS/MS.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis

Protocol Outline:

-

Sample Preparation:

-

An aliquot of the urine sample is mixed with an internal standard (e.g., deuterated trans-3'-hydroxycotinine).

-

For the analysis of total trans-3'-hydroxycotinine, the sample is subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave the glucuronide conjugate.

-

The sample is then extracted using an appropriate organic solvent.

-

-

Derivatization: The hydroxyl group of trans-3'-hydroxycotinine is derivatized (e.g., using a silylating agent) to increase its volatility for GC analysis.

-

GC-MS Analysis:

-

The derivatized extract is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification, typically using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

Experimental and Analytical Workflows

General Workflow for a Pharmacokinetic Study

Caption: A generalized workflow for conducting a human pharmacokinetic study of trans-3'-hydroxycotinine.

Conclusion

Trans-3'-hydroxycotinine is a pivotal metabolite in the biotransformation of nicotine. Its biochemical profile is characterized by its formation from cotinine via CYP2A6, its polar nature leading to efficient renal excretion, and a notable lack of significant direct pharmacological activity at nicotinic acetylcholine receptors based on current evidence. The ratio of trans-3'-hydroxycotinine to cotinine serves as a valuable and widely used biomarker for assessing nicotine metabolism rates in individuals. While its pharmacokinetic properties are well-documented, further research is warranted to definitively quantify its binding affinities to various nAChR subtypes and to explore any potential direct effects on intracellular signaling pathways. Such studies will provide a more complete understanding of the overall physiological impact of this major nicotine metabolite.

References

- 1. Trans‐3′‐hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking [escholarship.org]

- 2. Trans-3'-hydroxycotinine as a main metabolite in urine of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 5. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. scbt.com [scbt.com]

In-Depth Technical Guide: Stereospecific Analysis of 3'-Hydroxycotinine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, leading to a variety of biomarkers useful in assessing tobacco exposure and understanding individual differences in nicotine dependence and smoking-related health risks. A major metabolic pathway involves the oxidation of nicotine to cotinine, which is subsequently hydroxylated to form 3'-hydroxycotinine (3'-HC). This latter step, primarily catalyzed by the cytochrome P450 enzyme CYP2A6, is highly stereoselective, resulting in the formation of specific stereoisomers of 3'-HC. The stereospecific analysis of these isomers is crucial for a precise understanding of nicotine metabolism, pharmacokinetics, and the bioactivation of tobacco-related compounds. This guide provides a comprehensive overview of the methodologies for the stereospecific analysis of 3'-hydroxycotinine isomers, with a focus on experimental protocols and quantitative data.

Metabolic Pathway and Stereoselectivity

The conversion of cotinine to 3'-hydroxycotinine is a critical step in nicotine metabolism. The enzyme CYP2A6 is the principal catalyst for this reaction, exhibiting a high degree of stereoselectivity.[1] The metabolism predominantly yields the (3'R,5'S)-trans-3'-hydroxycotinine isomer.[2] The formation of the cis-isomer is significantly less favored in humans. This stereoselectivity is a key factor in the pharmacokinetic profile of nicotine metabolites and is an important consideration in studies of nicotine metabolism and its clinical implications.

Figure 1: Metabolic pathway of nicotine to 3'-hydroxycotinine isomers.

Quantitative Data of 3'-Hydroxycotinine Isomers

The following tables summarize quantitative data for 3'-hydroxycotinine in various biological matrices. The data predominantly reflects the measurement of the major isomer, (3'R,5'S)-trans-3'-hydroxycotinine, as the cis-isomer is typically present at very low or undetectable levels in humans.

Table 1: Pharmacokinetic Parameters of (3'R,5'S)-trans-3'-Hydroxycotinine in a Study with Six Male Smokers [3]

| Parameter | Mean (Range) |

| Half-life (t1/2 β) | 5.9 h (4.2–9.5) |

| Apparent Volume of Distribution (Vd) | 0.87 L/kg (0.51–1.14) |

| Total Clearance (Cl total) | 1.79 mL/min/kg (1.08–2.59) |

| Renal Clearance (Clr) | 1.31 mL/min/kg (0.85–1.78) |

| Percentage of Renal Clearance (Clr/Cl total) | 75.4% (60.3–98.2) |

Table 2: Plasma Pharmacokinetic Parameters of (3'R,5'S)-trans-3'-Hydroxycotinine Following Intravenous Infusion in Eight Healthy Smokers [2]

| Parameter | Mean (95% CI or Range) |

| Total Plasma Clearance | 1.34 mL/min/kg (1.15–1.53) |

| Renal Clearance | 0.83 mL/min/kg (0.63–1.02) |

| Steady State Volume of Distribution (Vss) | 0.66 L/kg (0.56–0.77) |

| Plasma Elimination Half-life | 6.6 h (4.6–8.3) |

Table 3: Concentrations of trans-3'-Hydroxycotinine in Biological Fluids of Smokers

| Biological Matrix | Concentration Range | Reference |

| Serum | Second highest concentration after cotinine. | [4] |

| Urine | Most abundant nicotine metabolite. | [1] |

| Urine (Smokers) | Total 3'-OH-Cot: 6786 ng/mL (in a study group) | [5] |

| Urine (Passive Smokers) | Total 3'-OH-Cot: 106 ng/mL (in a study group) | [5] |

| Plasma (ad libitum smoking) | Mean concentration of 21 ng/mL (CV = 45%) in one study. | [2] |

Experimental Protocols

Chiral Separation of 3'-Hydroxycotinine Isomers by HPLC (Adapted Method)

4.1.1 Principle

This method utilizes a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) system to achieve enantioselective separation of 3'-hydroxycotinine isomers. The differential interaction of the enantiomers with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of alkaloid enantiomers.[9][11]

4.1.2 Materials and Reagents

-

Reference standards for (3'R,5'S)-trans-3'-hydroxycotinine and other isomers (if available)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

HPLC-grade ethanol

-

Diethylamine (DEA) or other suitable mobile phase modifier

-

Biological matrix (plasma, urine, or serum) from subjects

-

Internal standard (e.g., deuterated 3'-hydroxycotinine)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

All other reagents and solvents should be of analytical or HPLC grade.

4.1.3 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

-

Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column).

-

Data acquisition and processing software.

4.1.4 Sample Preparation (from Plasma)

-

To 1 mL of plasma, add the internal standard.

-

Perform protein precipitation by adding 2 mL of acetonitrile, vortex, and centrifuge.

-

Alternatively, for cleaner extracts, perform solid-phase extraction (SPE). Condition a mixed-mode cation exchange SPE cartridge.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., methanol/water mixture).

-

Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.5 Chromatographic Conditions (Starting Point)

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio of hexane to alcohol and the concentration of the amine modifier should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at an appropriate wavelength (e.g., 260 nm) or MS/MS detection for higher sensitivity and selectivity.

-

Injection Volume: 10-20 µL

4.1.6 Method Validation

The adapted method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:

-

Specificity and selectivity

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Recovery

-

Stability of analytes in the biological matrix and processed samples.

Quantification of trans-3'-Hydroxycotinine by LC-MS/MS

This protocol describes a typical and widely used method for the quantification of the major metabolite, trans-3'-hydroxycotinine, in biological fluids.

4.2.1 Principle

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of trans-3'-hydroxycotinine. The analyte is separated from other matrix components by HPLC and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

4.2.2 Materials and Reagents

-

(3'R,5'S)-trans-3'-hydroxycotinine reference standard

-

trans-3'-hydroxycotinine-d3 (or other suitable deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Biological matrix (plasma, serum, or urine)

4.2.3 Instrumentation

-

Liquid chromatography system (e.g., UPLC or HPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Data acquisition and processing software

4.2.4 Sample Preparation (from Serum) [13]

-

To 50 µL of serum, add the internal standard solution.

-

Perform protein precipitation by adding 200 µL of a methanol and 0.1 M ZnSO4 solution (4:1, v/v).

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.5 LC-MS/MS Conditions

-

Column: Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

trans-3'-hydroxycotinine: e.g., m/z 193.1 → 80.1

-

trans-3'-hydroxycotinine-d3: e.g., m/z 196.1 → 80.1 (Note: Specific transitions should be optimized for the instrument used).

-

Figure 2: A representative workflow for the LC-MS/MS analysis of 3'-hydroxycotinine.

Conclusion

The stereospecific analysis of 3'-hydroxycotinine isomers provides valuable insights into the intricacies of nicotine metabolism and its variability among individuals. The predominance of the (3'R,5'S)-trans-3'-hydroxycotinine isomer is a hallmark of the stereoselective nature of CYP2A6-mediated metabolism. While robust LC-MS/MS methods are well-established for the quantification of this major metabolite, the development and validation of specific chiral separation methods are essential for a complete understanding of the disposition and potential pharmacological effects of all 3'-hydroxycotinine stereoisomers. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the role of these important nicotine metabolites.

References

- 1. Trans-3'-hydroxycotinine--a main metabolite in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-3'-hydroxycotinine as a main metabolite in urine of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]

- 8. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public.pensoft.net [public.pensoft.net]

- 12. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated single-step saliva and serum sample extraction LC-MS/MS method for the analysis of nicotine, cotinine and 3'-hydroxycotinine for clinical vaping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 3-Hydroxycotinine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

As a major metabolite of cotinine, which itself is the primary metabolite of nicotine, trans-3'-hydroxycotinine (3-HC) serves as a critical biomarker for assessing tobacco exposure and understanding nicotine metabolism. Its pharmacokinetic profile, particularly its half-life in various biological matrices, is of paramount importance for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the half-life of 3-HC, detailing the experimental methodologies used for its quantification and illustrating the key metabolic and experimental pathways.

Metabolic Pathway of Nicotine to 3-Hydroxycotinine

Nicotine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The pathway to 3-HC formation is a two-step process:

-

Nicotine to Cotinine: Approximately 70-80% of nicotine is metabolized to cotinine, a reaction catalyzed predominantly by the enzyme CYP2A6.[1]

-

Cotinine to this compound: Cotinine is subsequently hydroxylated to form trans-3'-hydroxycotinine, also primarily by the action of CYP2A6.[1][2]

This metabolic cascade is crucial for understanding the disposition of nicotine and for the use of its metabolites as biomarkers.

References

3-Hydroxycotinine: A Comprehensive Technical Guide to its Role as a Urinary Biomarker for Smoking Status

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate assessment of smoking status is critical in clinical research, drug development, and public health initiatives. While cotinine has long been the standard biomarker for nicotine exposure, its major metabolite, 3-hydroxycotinine (3-HC), offers distinct advantages, particularly in urine analysis. This technical guide provides an in-depth exploration of this compound as a urinary biomarker, detailing the underlying metabolic pathways, analytical methodologies for its quantification, and its application in distinguishing smoking statuses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound as a Biomarker

Nicotine, the primary psychoactive component of tobacco, has a relatively short half-life of 1-2 hours, making it an unsuitable biomarker for assessing tobacco smoke exposure over extended periods.[1] Its primary metabolite, cotinine, has a much longer half-life of 16-20 hours, establishing it as a reliable indicator of nicotine intake.[2] However, a significant portion of cotinine is further metabolized to this compound before renal clearance.[1][3] In fact, this compound is often the most abundant nicotine metabolite found in urine, with levels that can be three to four times higher than those of cotinine.[3][4] This higher concentration can enhance analytical sensitivity, making 3-HC a particularly valuable biomarker. The ratio of this compound to cotinine (the Nicotine Metabolite Ratio or NMR) is also a widely used as a biomarker of CYP2A6 enzyme activity and the rate of nicotine metabolism.[5][6]

Nicotine Metabolism and the Formation of this compound

The metabolic conversion of nicotine to this compound is a two-step enzymatic process primarily occurring in the liver.

-

Nicotine to Cotinine: Approximately 70-80% of nicotine is converted to cotinine.[3][7] This initial oxidation is mediated by the cytochrome P450 enzyme system, with CYP2A6 being the principal enzyme involved.[7][8] The process begins with the formation of an unstable nicotine-iminium ion, which is then converted to cotinine by aldehyde oxidase.[7][8]

-

Cotinine to this compound: Cotinine is subsequently hydroxylated to form trans-3'-hydroxycotinine.[1][2] This reaction is also catalyzed by the CYP2A6 enzyme. This compound and its glucuronide conjugate are the most abundant nicotine metabolites found in urine, accounting for 40-60% of the initial nicotine dose.[7]

The following diagram illustrates the primary nicotine metabolism pathway leading to the formation of this compound.

Quantitative Data: Urinary Concentrations of this compound

The concentration of this compound in urine varies significantly between smokers, individuals exposed to secondhand smoke (passive smokers), and non-smokers. The following tables summarize typical concentration ranges reported in the literature.

| Smoking Status | Mean Urinary Cotinine (ng/mL) | Mean Urinary this compound (ng/mL) | Reference |

| Smokers | 1043.7 - 1396 | ~6700 (Total Cotinine and 3-HC) | [1][6][9] |

| Passive Smokers | 36.63 | ~106 (Total Cotinine and 3-HC) | [1][9] |

| Non-smokers | 13.6 | Not typically detected or at very low levels | [9] |

Table 1: Comparative Urinary Concentrations of Cotinine and this compound by Smoking Status

| Analyte | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Analytical Method | Reference |

| Cotinine | 10 | 0.06 | GC-MS | [2] |

| This compound | 10 | 0.02 | GC-MS | [2] |

| Cotinine | 5 | Not specified | LC-MS/MS | [10] |

| This compound | 10 | 5 | LC-MS/MS | [10] |

Table 2: Analytical Sensitivity for Cotinine and this compound in Urine

Experimental Protocols for Urinary this compound Analysis

The quantification of this compound in urine is most commonly and reliably achieved using chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of urinary this compound.

Detailed LC-MS/MS Protocol

This protocol is a representative example for the quantification of this compound in urine using LC-MS/MS.

4.2.1. Materials and Reagents

-

This compound and cotinine standards

-

Deuterated internal standards (e.g., this compound-d3, cotinine-d3)

-

Methanol, acetonitrile (HPLC grade)

-

Formic acid, ammonium formate

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., SOLA CX)[11]

-

Phosphate buffer (pH 6.0)

4.2.2. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To a 2 mL aliquot of urine, add 2 mL of 0.1 M phosphate buffer (pH 6.0).[2]

-

Internal Standard Spiking: Add an appropriate amount of deuterated internal standard solution (e.g., this compound-d3).

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[11]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5 mM ammonium formate (pH 2.5) to remove interfering substances.[11]

-

Elution: Elute the analytes with an appropriate solvent mixture, such as dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[12]

-

Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL of 0.1% formic acid).[12]

4.2.3. LC-MS/MS Conditions

-

LC Column: A C18 column is commonly used (e.g., Syncronis C18, 1.7 µm, 50 x 2.1 mm).[11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) an aqueous solution with an additive (e.g., 30 mM ammonium bicarbonate or 0.1% formic acid) and (B) an organic solvent like acetonitrile.[10][12]

-

Flow Rate: Typically around 0.4 mL/min.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is generally used.[5][13]

4.2.4. Data Analysis

Quantification is performed by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared in a blank matrix.

Conclusion

This compound is a robust and sensitive urinary biomarker for assessing smoking status. Its high concentration in the urine of smokers provides a distinct analytical advantage over cotinine. Furthermore, the ratio of this compound to cotinine can offer valuable insights into individual differences in nicotine metabolism. The well-established analytical methods, particularly LC-MS/MS, allow for accurate and reliable quantification. For researchers and professionals in drug development, the inclusion of this compound analysis can significantly enhance the precision of smoking status verification in clinical trials and research studies.

References

- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]